Furilazole

Catalog No.
S002144
CAS No.
121776-33-8
M.F
C11H13Cl2NO3
M. Wt
278.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furilazole

CAS Number

121776-33-8

Product Name

Furilazole

IUPAC Name

2,2-dichloro-1-[5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone

Molecular Formula

C11H13Cl2NO3

Molecular Weight

278.13 g/mol

InChI

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3

InChI Key

MCNOFYBITGAAGM-UHFFFAOYSA-N

SMILES

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

Solubility

7.08e-04 M

Canonical SMILES

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

Description

The exact mass of the compound Furilazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.08e-04 m. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Use as a Herbicide Safener in Agriculture

Protection against Acetochlor and Sulfonylureas

Counteraction of Residual Activity of Soil-Applied Persistent Herbicides

Increase in the Spectrum of Herbicides Available for Weed Control in “Minor” Crops

Enhancing Metabolism of Herbicides in Crops

Affecting Absorption and Transportation of Herbicides in Crops

Furilazole is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO₃. It is classified as a dichloroacetamide herbicide safener, primarily used in agriculture to enhance the efficacy of certain herbicides by protecting crops from their phytotoxic effects. The compound is characterized by its oxazolidine structure, which contributes to its biological activity and reactivity in various chemical environments .

  • Furilazole acts as a safener by inducing specific enzymes in tanaman (plants in Indonesian, the scientific term is still plant) that are responsible for herbicide detoxification [].
  • These enzymes can conjugate or degrade the herbicide, rendering it inactive or less phytotoxic (harmful to plants) towards the crop [].
  • The exact molecular interactions between furilazole and the enzymes are not fully elucidated and require further investigation [].
  • Limited information exists on the specific toxicity of furilazole.
  • However, as with most organic compounds, it's advisable to handle it with care following general laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated area [].
  • Further research is needed to establish a comprehensive safety profile for furilazole.
, particularly hydrolysis, which can be mediated by acidic or basic conditions. In acidic environments, furilazole transforms through a two-step reaction involving rapid ring opening to form a cationic Schiff base, followed by slower hydrolysis with water addition. Under basic conditions, it reacts similarly, yielding dichloroacetate and other hydrolysis products . The kinetics of these reactions indicate that furilazole exhibits significant reactivity, comparable to other dichloroacetamide compounds .

Furilazole demonstrates notable biological activity as a safener in agricultural applications. It enhances the tolerance of crops to herbicides by mitigating their toxic effects. Studies have shown that it can influence various physiological processes in plants, including root and coleoptile absorption mechanisms . Additionally, furilazole has been assessed for its toxicity and potential environmental impact, revealing harmful effects on aquatic life and possible allergenic properties in humans .

Furilazole can be synthesized through multiple methods. One common approach involves the reaction of furfural with dichloroacetyl chloride in the presence of a base. Another method includes the use of 2-amino-1-furan-2-yl-ethanol as a precursor, which undergoes specific transformations to yield furilazole . These synthesis routes highlight the compound's versatility and potential for optimization in industrial applications.

Research on interaction studies involving furilazole indicates its role in modulating the phytotoxicity of various herbicides. By applying furilazole alongside specific herbicides, studies have demonstrated improved crop safety and reduced phytotoxic effects. Furthermore, interactions with soil microorganisms and other environmental factors are critical for understanding its fate and behavior in agricultural ecosystems .

Furilazole shares similarities with several other compounds within the dichloroacetamide class of herbicide safeners. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
BenoxacorC₁₁H₁₃Cl₂NO₃Lacks an oxazolidine moiety; different hydrolysis pathway
DichlormidC₉H₁₃Cl₂NMore stable under acidic conditions; distinct degradation products
AcetochlorC₁₄H₁₈ClNOPrimarily used as a herbicide without safener properties

Furilazole's unique oxazolidine structure allows for specific reactivity patterns that differentiate it from other compounds in this category. Its ability to enhance herbicide efficacy while providing crop protection underscores its importance in agricultural chemistry.

Physical Description

WetSolid
Solid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

277.0272487 g/mol

Monoisotopic Mass

277.0272487 g/mol

Heavy Atom Count

17

LogP

2.12 (LogP)

Melting Point

97.0 °C
97-98°C

UNII

G25K04N8Z5

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (59.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (59.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.95e-08 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

121776-57-6
121776-33-8
141980-03-2

Wikipedia

Furilazole

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Ethanone, 2,2-dichloro-1-[(5R)-5-(2-furanyl)-2,2-dimethyl-3-oxazolidinyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-09-13

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